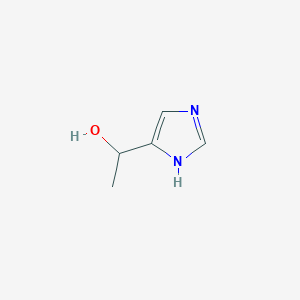

1-(1H-imidazol-5-yl)ethanol

Description

Contextualization within Hydroxyalkyl Imidazole (B134444) Chemistry

Hydroxyalkyl imidazoles are a class of organic molecules characterized by the presence of both an imidazole ring and a hydroxyl group attached to an alkyl chain. This combination of functional groups allows for a diverse range of chemical reactions. The imidazole ring, with its two nitrogen atoms, can act as a base, a nucleophile, or a ligand for metal ions. The hydroxyl group, on the other hand, can participate in reactions such as esterification, etherification, and oxidation, and it enhances the molecule's ability to form hydrogen bonds.

The synthesis of hydroxyalkyl-substituted imidazoles can be achieved through various methods, including the isoprene-catalyzed lithiation of imidazole followed by a reaction with carbonyl compounds, which produces 2-(hydroxyalkyl)imidazoles in high yields under mild conditions. organic-chemistry.org Another approach involves the controllable site-selective construction of 4- and 5-hydroxyalkyl-substituted imidazoles from amidines, ynals, and water. acs.org These synthetic strategies provide access to a wide array of hydroxyalkyl imidazole derivatives with potential applications in medicinal chemistry and materials science.

Significance of Imidazole Scaffolds in Advanced Organic Synthesis and Molecular Design

The imidazole scaffold is a fundamental structural motif in a vast number of biologically active molecules and is considered a "privileged structure" in medicinal chemistry. ajrconline.org Its presence in essential biomolecules like the amino acid histidine, histamine (B1213489), and biotin (B1667282) underscores its biological importance. researchgate.netbiomedpharmajournal.org Imidazole derivatives exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.org

In advanced organic synthesis, the imidazole ring serves as a versatile building block for the construction of more complex molecules. nih.govbiosynth.com Numerous synthetic methods have been developed to create substituted imidazoles, such as the Debus-Radziszewski synthesis, metal-catalyzed cyclizations, and microwave-assisted reactions. ajrconline.orgbiomedpharmajournal.org The ability to introduce various functional groups onto the imidazole core allows for the fine-tuning of the molecule's properties for specific applications in drug discovery and materials science. ajrconline.orgnih.gov

Historical and Current Research Trajectories of 1-(1H-imidazol-5-yl)ethanol (also known as 2-(1H-imidazol-5-yl)ethanol or histaminol) in Scientific Disciplines

Historically, this compound, or histaminol, has been recognized as a metabolite of histidine. microbiologyresearch.org Its biosynthesis from histidine has been confirmed in various organisms, including methanogenic archaea and certain yeasts involved in wine fermentation. microbiologyresearch.orgacs.orgresearchgate.net Early research focused on its identification and metabolic pathways. For instance, it was identified as a metabolite of histamine in the canine stomach and its formation from histamine was observed in Saccharomyces rouxii.

Current research on this compound has expanded to explore its potential applications. In the field of food chemistry, its presence and quantification in wine have been studied, with methods developed for its analysis using High-Performance Liquid Chromatography (HPLC). nih.gov Research has shown that its concentration in wine can range from 0.289 to 1.094 mg/L. nih.gov In microbiology, the production of histaminol by methanogens like Methanococcus maripaludis has been identified, suggesting potential roles in cell signaling or metal ion uptake. microbiologyresearch.org Furthermore, in the realm of biosensors, while not directly a sensor itself, histaminol has been used as a control compound in the development of genetically encoded sensors for measuring histamine release, highlighting its relevance in neurochemical research. vu.nl The compound also serves as a versatile intermediate in the synthesis of other complex molecules. biosynth.com

Structure

3D Structure

Properties

IUPAC Name |

1-(1H-imidazol-5-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-4(8)5-2-6-3-7-5/h2-4,8H,1H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQHUZSDQPYHSAS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Synthesis of 1 1h Imidazol 5 Yl Ethanol and Its Functionalized Derivatives

Regioselective and Stereoselective Synthetic Pathways to 1-(1H-imidazol-5-yl)ethanol

Achieving regioselectivity and stereoselectivity is paramount in the synthesis of complex organic molecules like this compound. These aspects of synthesis dictate the precise three-dimensional arrangement of atoms, which is often critical for the compound's biological activity and material properties.

Asymmetric Synthesis Strategies for Enantiomeric Forms

Asymmetric synthesis aims to produce a chiral molecule as a single enantiomer. du.ac.in For this compound, this means selectively forming either the (R)- or (S)-enantiomer. A common strategy involves the use of chiral auxiliaries, which are enantiomerically pure compounds that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. du.ac.inyork.ac.uk After the desired stereocenter is created, the auxiliary is removed.

Another powerful approach is the use of chiral catalysts, which can be either metal complexes or small organic molecules (organocatalysts). york.ac.uk These catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. For instance, the asymmetric reduction of a corresponding ketone precursor, 1-(1H-imidazol-5-yl)ethanone, using a chiral reducing agent or a catalyst can yield enantiomerically enriched this compound. The choice of catalyst and reaction conditions is crucial for achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer. du.ac.in

| Strategy | Description | Key Advantage |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct the formation of a new stereocenter. | High levels of diastereocontrol are often achievable. york.ac.uk |

| Chiral Catalysts | A small amount of a chiral catalyst is used to create a chiral environment for the reaction. | A small amount of catalyst can produce a large amount of chiral product. |

| Chiral Reagents | A stoichiometric amount of a chiral reagent is used to introduce chirality. york.ac.uk | Can be effective when catalytic methods are not available. |

Diastereoselective Routes to Chiral Analogs

When a molecule contains more than one stereocenter, the relationship between these centers can result in diastereomers. Diastereoselective synthesis aims to control the formation of these multiple stereocenters in a specific orientation. For analogs of this compound, this could involve the introduction of additional substituents on the ethanol (B145695) side chain or the imidazole (B134444) ring.

For example, a Michael addition reaction of a nucleophile to an α,β-unsaturated imidazole derivative can create two new stereocenters. The diastereoselectivity of such a reaction can be influenced by the choice of reactants, solvent, and catalyst. acs.org Similarly, the reaction of a chiral aldehyde with a nucleophile can lead to a mixture of diastereomers, and controlling the stereochemical outcome is a key challenge. ethz.ch The development of diastereoselective routes often relies on substrate control, where the existing chirality in the molecule directs the stereochemistry of the newly formed center, or reagent control, where an external chiral reagent or catalyst dictates the outcome.

Catalytic Approaches in the Construction of the Imidazole-Ethanol Core

Catalysis plays a pivotal role in modern organic synthesis, offering pathways that are more efficient, selective, and environmentally benign than stoichiometric methods. acs.org The construction of the imidazole-ethanol core benefits significantly from various catalytic strategies.

Transition Metal-Mediated Transformations

Transition metals are powerful catalysts for a wide range of organic transformations, including the synthesis of heterocyclic compounds like imidazoles. nih.gov Palladium, copper, and rhodium complexes are frequently employed to facilitate the formation of the imidazole ring. mdpi.comdicp.ac.cn For example, cross-coupling reactions catalyzed by palladium can be used to form C-C or C-N bonds, which are essential steps in building the imidazole core.

The synthesis of substituted imidazoles can be achieved through multicomponent reactions where a transition metal catalyst brings together several starting materials in a single step. mdpi.com For instance, a copper-catalyzed reaction of an aldehyde, an amine, and a source of the imidazole C2-N3 fragment can efficiently construct the imidazole ring. researchgate.net The choice of the metal, its ligand, and the reaction conditions are critical for achieving high yields and selectivity. dicp.ac.cn

| Transition Metal | Typical Application in Imidazole Synthesis | Reference Example |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck) to form C-C and C-N bonds. | Fukuyama cross-coupling with thioesters using PdCl2(PPh3)2. dicp.ac.cn |

| Copper (Cu) | Multicomponent reactions, C-N bond formation. researchgate.net | CuI/Ag(I)-catalyzed C-S bond cleavage of thioesters. dicp.ac.cn |

| Rhodium (Rh) | Cyclization and cycloaddition reactions. mdpi.com | Rh-catalyzed cyclization of 1,5-bis(1,2-allenyl)ketones. nih.gov |

Organocatalytic and Biocatalytic Syntheses

In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, often employing small, chiral organic molecules to catalyze reactions. researchgate.net For the synthesis of the imidazole-ethanol core, organocatalysts can be used to promote key bond-forming reactions with high enantioselectivity. acs.org For example, a chiral amine catalyst can activate an aldehyde towards nucleophilic attack in an asymmetric fashion.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity under mild conditions. uniovi.es Enzymes such as lipases and alcohol dehydrogenases can be employed for the kinetic resolution of racemic this compound, selectively reacting with one enantiomer to leave the other in high purity. uniovi.es Furthermore, enzymes can be used in the synthesis of the precursor ketone, offering a green and efficient route. The specificity of enzymes often eliminates the need for protecting groups, simplifying the synthetic sequence. acs.org

Green Chemistry Principles in the Synthesis of this compound

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound and its derivatives can be made more sustainable by incorporating these principles.

One key principle is the use of safer solvents. acs.org Traditional organic syntheses often rely on volatile and toxic solvents. Replacing these with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. researchgate.netrsc.org For instance, some imidazole syntheses have been successfully carried out in ethanol or even in the absence of a solvent. rsc.orgaip.org

Another important aspect is atom economy, which measures how efficiently all the atoms in the reactants are incorporated into the final product. acs.org Multicomponent reactions are inherently atom-economical as they combine several starting materials into a single product with minimal waste. scispace.com The use of catalytic methods, both metal-based and organocatalytic, also aligns with green chemistry principles by reducing the amount of waste generated compared to stoichiometric reactions. acs.org The use of biocatalysts, such as lemon juice which contains citric acid, has been reported for the synthesis of triaryl-1H-imidazoles, highlighting a simple and eco-friendly approach. scispace.com

| Green Chemistry Principle | Application in Imidazole Synthesis |

| Safer Solvents | Using water, ethanol, or solvent-free conditions. researchgate.netrsc.org |

| Atom Economy | Employing multicomponent reactions to maximize the incorporation of reactant atoms into the product. scispace.com |

| Catalysis | Utilizing catalytic amounts of reagents instead of stoichiometric amounts to reduce waste. acs.org |

| Renewable Feedstocks | Using bio-based starting materials and catalysts like lemon juice. rsc.orgscispace.com |

Solvent-Free and Aqueous Medium Reactions

The principles of green chemistry have driven a shift away from traditional organic solvents toward more environmentally benign alternatives. Solvent-free (neat) conditions and aqueous media are at the forefront of this movement in the synthesis of imidazole derivatives. These approaches not only reduce hazardous waste but can also enhance reaction rates and simplify product purification. ajgreenchem.comresearchgate.net

Solvent-free synthesis often involves grinding reactants together or heating them in the absence of a solvent, sometimes with the aid of a solid-supported catalyst. researchgate.net For instance, a one-pot, metal-free method for creating tetrasubstituted imidazoles involves stirring arylmethylamines and 1,2-dicarbonyls with a catalytic amount of acetic acid under aerobic conditions at high temperatures. rsc.org Similarly, catalysts such as graphene oxide functionalized with tetramethylethylenediamine ammonium (B1175870) salt have been effectively used for the one-pot, three-component synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, offering high yields and easy catalyst recovery. ajgreenchem.com

Water is an attractive medium for organic synthesis due to its non-toxic, non-flammable, and inexpensive nature. It can accelerate certain reactions through hydrophobic effects and its unique polarity. Several efficient, high-yielding preparations of imidazoles in aqueous media have been reported. nih.gov One such method employs glycine (B1666218) as an efficient and eco-friendly catalyst for the one-pot synthesis of tetra-substituted imidazole derivatives from the condensation of 1,2-diphenylethane-1,2-dione, an aldehyde, an amine, and ammonium acetate (B1210297) in water. samipubco.com Another approach describes a three-component condensation of primary amines with trichloroacetonitrile, promoted by ninhydrin (B49086) in water, as a clean and effective route to novel imidazoles. nih.govsamipubco.com The use of microwave irradiation in conjunction with aqueous ethanol has also been shown to be effective. rasayanjournal.co.inmdpi.com

Table 1: Glycine-Catalyzed Synthesis of Tetra-Substituted Imidazoles in Aqueous Medium samipubco.com

| Entry | Aldehyde (R) | Aniline (R') | Product | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | C₆H₅ | C₆H₅ | 1,2,4,5-Tetraphenyl-1H-imidazole | 2 | 95 |

| 2 | 4-ClC₆H₄ | C₆H₅ | 1,4,5-Triphenyl-2-(4-chlorophenyl)-1H-imidazole | 2.5 | 92 |

| 3 | 4-NO₂C₆H₄ | C₆H₅ | 1,4,5-Triphenyl-2-(4-nitrophenyl)-1H-imidazole | 3 | 90 |

| 4 | 4-CH₃OC₆H₄ | C₆H₅ | 1,4,5-Triphenyl-2-(4-methoxyphenyl)-1H-imidazole | 2.5 | 93 |

| 5 | C₆H₅ | 4-CH₃C₆H₄ | 2,4,5-Triphenyl-1-(p-tolyl)-1H-imidazole | 2 | 94 |

Atom Economy and Reaction Efficiency Optimization

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com High atom economy is characteristic of reactions like additions and rearrangements, which are inherently less wasteful. The optimization of reaction efficiency goes hand-in-hand with atom economy, seeking to maximize yields and minimize energy consumption and byproducts. researchgate.netum-palembang.ac.id

The synthesis of imidazoles can be designed to be highly atom-economical. For example, cycloaddition reactions and metal-free cross-dehydrogenative couplings represent advanced strategies that maximize atom utilization. A notable example is the flavin-iodine catalyzed aerobic cross-dehydrogenative coupling of amidines and chalcones, which produces tetra-substituted imidazoles with water as the only byproduct, achieving a high degree of atom economy.

Green metrics, such as Atom Economy (AE), Reaction Mass Efficiency (RME), and the E-Factor (Environmental Factor), are used to quantitatively assess the environmental performance of a synthetic route. nih.gov For instance, the synthesis of certain imidazo[1,2-a]pyrimidine (B1208166) derivatives has been evaluated, showing excellent green metrics with high atom economy and low mass intensity, indicating minimal waste generation. nih.gov Protocols that are eco-friendly and feature high atom-economy are being developed for imidazole derivatives, such as the synthesis of imidazolecarboxylate salts, which avoids the need for column chromatography for purification. researchgate.net

Table 2: Green Chemistry Metrics for a Representative Imidazole Synthesis nih.gov

| Synthetic Step/Product | % Yield | % Atom Economy (AE) | % Reaction Mass Efficiency (RME) | E-Factor |

|---|---|---|---|---|

| Step 1 | 96 | 66.36 | 63.71 | 0.56 |

| Step 2 | 98 | 84.86 | 83.18 | 0.20 |

| Step 3 | 91 | 79.94 | 85.32 | 0.17 |

| Final Product (7a) | 95 | 95.01 | 90.30 | 0.10 |

Data adapted from the synthesis of imidazo[1,2-a]pyrimidine derivatives, illustrating the application of green metrics.

Multi-Component Reactions and Cascade Processes for Imidazole-Ethanol Formation

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. tandfonline.com These reactions are highly convergent and efficient, allowing for the rapid construction of complex molecules from simple precursors. The synthesis of polysubstituted imidazoles is well-suited to MCR strategies. semanticscholar.org

The most common approach is a variation of the Radziszewski synthesis, which typically involves the four-component condensation of a 1,2-dicarbonyl compound (like benzil), an aldehyde, a primary amine, and an ammonia (B1221849) source (like ammonium acetate). semanticscholar.org By choosing a primary amine containing a hydroxyl group, such as ethanolamine, this reaction can be directly used to form N-substituted imidazole-ethanol derivatives. A four-component cyclocondensation of benzil, an appropriate aromatic aldehyde, ethanolamine, and ammonium acetate has been used to produce various 1-(2-hydroxyethyl)-2,4,5-triarylimidazoles in excellent yields. researchgate.net This demonstrates a direct and efficient pathway to imidazole-ethanol scaffolds.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations that occur consecutively in one pot without the need to isolate intermediates. These processes are highly efficient as they form multiple chemical bonds in a single sequence. While a specific cascade reaction for the direct synthesis of this compound is not prominently documented, the principle is widely applied in heterocyclic chemistry. For instance, Pummerer-like rearrangement-induced cascade reactions have been developed to afford highly substituted imidazoles under mild conditions. organic-chemistry.org Similarly, imidazole itself can act as a catalyst in three-component cascade reactions to synthesize other complex heterocycles, showcasing the versatility of this chemical family in promoting advanced transformations. colab.wsconsensus.app

Table 3: Four-Component Synthesis of 2-(2,4,5-Triphenyl-1H-imidazol-1-yl)ethanol Derivatives researchgate.net

| Entry | Aldehyde (R in R-CHO) | Solvent | Time | Yield (%) |

|---|---|---|---|---|

| 1 | Phenyl | Methanol (B129727) | 24 h | 76 |

| 2 | Phenyl | Ethanol | 24 h | 74 |

| 3 | Phenyl | Acetonitrile (B52724) | 24 h | 84 |

| 4 | Phenyl | DMSO | 12 h | 96 |

| 5 | 2-Hydroxyphenyl | DMSO | 12 h | 94 |

| 6 | 4-Nitrophenyl | DMSO | 12 h | 91 |

Reaction combines benzil, the specified aldehyde, ethanolamine, and ammonium acetate.

Chemical Reactivity, Transformation Pathways, and Functionalization of 1 1h Imidazol 5 Yl Ethanol

Reactivity Profile of the Hydroxyl Moiety in Derivatization

The secondary hydroxyl (-OH) group on the ethyl substituent is a key site for derivatization. Its reactivity is characteristic of other secondary alcohols, involving reactions such as esterification, etherification, oxidation, and nucleophilic substitution.

The hydroxyl group of 1-(1H-imidazol-5-yl)ethanol can be readily converted into esters and ethers through established synthetic protocols.

Esterification: This transformation is typically achieved by reacting the alcohol with a carboxylic acid or its derivatives (such as acyl chlorides or anhydrides). The Fischer esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst (e.g., H₂SO₄), is a common method. masterorganicchemistry.com Due to the equilibrium nature of this reaction, it is often necessary to remove the water byproduct to drive the reaction toward the ester product. masterorganicchemistry.com Alternatively, for more rapid and irreversible ester formation, acyl chlorides or anhydrides can be used, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct.

Etherification: The formation of ethers from this compound can be accomplished through methods like the Williamson ether synthesis. This process involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydride, NaH) to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. Another approach is the acid-catalyzed dehydration of alcohols, though this method is most effective for producing symmetrical ethers from primary alcohols and can be complicated by competing elimination reactions. masterorganicchemistry.com Synthesis of imidazole-derived ethers has been reported where the hydroxyl group is deprotonated with sodium hydride before being reacted with an alkyl or aryl halide. nih.gov

Table 1: Representative Esterification and Etherification Reactions

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid (e.g., H₂SO₄), Heat | Ester (R-COO-R') |

| Acylation | Acyl Chloride (R-COCl) | Base (e.g., Pyridine) | Ester (R-COO-R') |

Oxidation: As a secondary alcohol, this compound can be oxidized to form the corresponding ketone, 1-(1H-imidazol-5-yl)ethanone. chemistryviews.orgchemguide.co.uklibretexts.org This is a common and high-yielding transformation in organic synthesis. A variety of oxidizing agents can be employed to achieve this conversion. chemistryviews.orglibretexts.org Mild reagents such as Pyridinium chlorochromate (PCC) or Dess-Martin periodinane are effective, as are stronger, chromium-based reagents like chromic acid (H₂CrO₄), often generated in situ from chromium trioxide (CrO₃) and sulfuric acid (Jones oxidation). chemistryviews.orgchemguide.co.uklibretexts.org Unlike primary alcohols, secondary alcohols cannot be further oxidized without breaking carbon-carbon bonds, so the reaction stops cleanly at the ketone stage. libretexts.org

Table 2: Common Oxidation Reactions for Secondary Alcohols

| Oxidizing Agent | Common Name/System | Solvent | Typical Product |

|---|---|---|---|

| CrO₃/H₂SO₄/Acetone | Jones Reagent | Acetone | Ketone |

| C₅H₅NHCrO₃Cl | Pyridinium Chlorochromate (PCC) | Dichloromethane (CH₂Cl₂) | Ketone |

| Na₂Cr₂O₇/H₂SO₄ | Acidified Dichromate | Water/Acetone | Ketone |

| Dimethyl sulfoxide (B87167) (DMSO) / Oxalyl Chloride | Swern Oxidation | Dichloromethane (CH₂Cl₂) | Ketone |

The direct displacement of the hydroxyl group is difficult because hydroxide (B78521) (OH⁻) is a poor leaving group. unco.edu Therefore, nucleophilic substitution reactions at the carbon bearing the hydroxyl group require a two-step strategy: first, the -OH group must be converted into a good leaving group. unco.edu

Common methods for this activation include:

Protonation with Strong Acid: In the presence of strong hydrogen halides (HBr, HI, HCl), the alcohol can be protonated to form an oxonium ion (-OH₂⁺). libretexts.org Water is an excellent leaving group, and the subsequent Sₙ1 or Sₙ2 reaction with the halide ion yields the corresponding 1-(5-(1-haloethyl))-1H-imidazole. Secondary alcohols like this one can proceed via an Sₙ1 mechanism involving a carbocation intermediate. libretexts.orgchemistrysteps.com

Reaction with Thionyl Chloride or Phosphorus Tribromide: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are effective for converting secondary alcohols into alkyl chlorides and bromides, respectively. These reactions typically proceed with an inversion of stereochemistry if the carbon is a chiral center.

Conversion to Sulfonate Esters: The alcohol can be reacted with sulfonyl chlorides, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base (e.g., pyridine). This forms a tosylate or mesylate ester, where the sulfonate group is an excellent leaving group, readily displaced by a wide range of nucleophiles.

Reactivity of the Imidazole (B134444) Heterocycle

The imidazole ring is an electron-rich aromatic system, making it susceptible to electrophilic attack. globalresearchonline.netnih.gov It also possesses a basic, sp²-hybridized nitrogen atom that is a key site for metal coordination.

Electrophilic Aromatic Substitution (EAS): The imidazole ring is highly activated towards electrophilic substitution, more so than benzene. globalresearchonline.netwikipedia.org The reaction generally occurs at the C4 or C5 positions, and to a lesser extent at the C2 position. globalresearchonline.netnih.gov In this compound, the C5 position is already occupied by the 1-hydroxyethyl group. This substituent is an alkyl group, which is classified as an electron-donating and therefore activating group. wikipedia.orglibretexts.org Activating groups direct incoming electrophiles to the ortho and para positions. libretexts.org In the context of the imidazole ring, this would direct substitution to the C4 position (ortho) and C2 position (para). Therefore, electrophilic substitution reactions like halogenation, nitration, and sulfonation are expected to occur primarily at the C4 position, and potentially at the C2 position.

Nucleophilic Aromatic Substitution (SₙAr): This type of reaction is generally unfavorable for electron-rich aromatic systems like imidazole. globalresearchonline.net SₙAr reactions require the presence of strong electron-withdrawing groups (such as a nitro group) to activate the ring towards attack by a nucleophile. wikipedia.orgmasterorganicchemistry.comlibretexts.org Since this compound contains only an electron-donating alkyl/alcohol substituent, it is not expected to undergo nucleophilic aromatic substitution under normal conditions.

Table 3: Predicted Electrophilic Aromatic Substitution Patterns

| Reaction | Typical Reagents | Expected Major Product(s) |

|---|---|---|

| Halogenation | Br₂ or Cl₂ | 4-Bromo-1-(1H-imidazol-5-yl)ethanol or 4-Chloro-1-(1H-imidazol-5-yl)ethanol |

| Nitration | HNO₃ / H₂SO₄ | 4-Nitro-1-(1H-imidazol-5-yl)ethanol |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

| Friedel-Crafts Alkylation | R-X / AlCl₃ | Generally not effective due to catalyst coordination with ring nitrogens |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | Generally not effective due to catalyst coordination with ring nitrogens |

Imidazole and its derivatives are highly effective ligands in coordination chemistry. rsc.orgresearchgate.net The lone pair of electrons on the sp²-hybridized nitrogen atom (N-3, the "pyridine-like" nitrogen) is not part of the aromatic π-system and is readily available to donate to a metal center, forming a coordinate covalent bond. wikipedia.orgwikipedia.org

In this compound, the N-3 nitrogen is the primary site for metal binding. wikipedia.org Furthermore, the hydroxyl group on the side chain can also participate in coordination. This allows the molecule to act as a bidentate ligand, binding to a single metal center through both the imidazole nitrogen and the alcohol oxygen, forming a stable chelate ring. nih.gov This chelation enhances the stability of the resulting metal complex compared to monodentate imidazole ligands. The compound can coordinate with a wide variety of transition metals, playing a role in the formation of metal-organic frameworks (MOFs) and other supramolecular structures. rsc.orgnih.gov

Tautomerism and Isomerization Phenomena in this compound

The structural dynamics of this compound are characterized by both tautomerism within the imidazole ring and stereoisomerism at the chiral center of the ethanol (B145695) substituent.

Prototropic Tautomerism

The imidazole ring of this compound exhibits prototropic tautomerism, a process involving the migration of a proton between the two nitrogen atoms of the heterocyclic ring. This results in an equilibrium between two tautomeric forms: this compound and 1-(1H-imidazol-4-yl)ethanol. nih.gov These two forms are structurally equivalent in an unsubstituted imidazole ring, leading to a single observable substance. However, the presence of the ethanol substituent at the C5 position makes these two tautomers distinct constitutional isomers. mdpi.com

The position of this equilibrium can be influenced by various factors, including the solvent, temperature, and the electronic nature of substituents on the ring. The imidazole moiety is amphoteric, meaning it can act as both a proton donor and a proton acceptor, facilitating these proton transfer events, which can occur via intramolecular or solvent-mediated pathways. acs.org

| Tautomer Name | Structure | Key Features |

|---|---|---|

| This compound |  | Proton is on the nitrogen atom distal to the ethanol group. |

| 1-(1H-imidazol-4-yl)ethanol |  | Proton is on the nitrogen atom proximal to the ethanol group. This is a distinct constitutional isomer. |

Stereoisomerism

The carbon atom of the ethanol group attached to the imidazole ring is a chiral center, as it is bonded to four different groups: a hydroxyl group (-OH), a methyl group (-CH3), a hydrogen atom (-H), and the imidazole ring. Consequently, this compound can exist as a pair of enantiomers: (R)-1-(1H-imidazol-5-yl)ethanol and (S)-1-(1H-imidazol-5-yl)ethanol. These stereoisomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. While they share the same physical properties in a non-chiral environment, their interactions with other chiral molecules, such as biological receptors, can differ significantly.

Mechanistic Investigations of Key Chemical Transformations

The chemical reactivity of this compound is dictated by its two primary functional groups: the imidazole ring and the secondary alcohol. Mechanistic studies on related structures provide insight into the likely transformation pathways for this compound.

Transformations Involving the Imidazole Ring

The imidazole ring is an aromatic heterocycle that can undergo several types of reactions.

Oxidation : The imidazole ring is susceptible to oxidation by various agents, including hydroxyl radicals (•OH), nitrate (B79036) radicals (NO3•), and ozone (O3). acs.org Mechanistic studies on imidazole itself show that oxidation often proceeds via the addition of the oxidant to the electron-rich carbon atoms of the ring (C2, C4, or C5). rsc.orgacs.org For instance, oxidation initiated by hydroxyl radicals can occur through OH-addition, which is generally more favorable than hydrogen abstraction from the ring's C-H or N-H bonds. acs.org This can lead to the formation of various oxidized products and potentially ring-opening to form species like formamide (B127407) or oxamide. acs.orgkaust.edu.sa The presence of the hydroxyethyl (B10761427) group may influence the regioselectivity of such oxidative attacks.

Electrophilic Substitution : The imidazole ring can undergo electrophilic substitution reactions, such as halogenation and nitration. The mechanism involves the attack of an electrophile on the π-electron system of the ring. The regioselectivity of the substitution is influenced by the existing substituent and the reaction conditions. For example, direct halogenation of imidazoles can occur at the carbon positions, and prolonged heating can cause isomerization to the thermodynamically more stable product. youtube.com

Transformations Involving the Secondary Alcohol Group

The secondary alcohol of the ethanol substituent can undergo characteristic reactions such as oxidation and substitution.

Oxidation to Ketone : The secondary alcohol group can be oxidized to a ketone, yielding 1-(1H-imidazol-5-yl)ethanone. This transformation is commonly achieved using oxidizing agents like chromic acid (H2CrO4) or potassium permanganate (B83412) (KMnO4). chemistrysteps.combritannica.com The mechanism generally involves the formation of a chromate (B82759) or manganate (B1198562) ester intermediate. This is followed by an E2 elimination step where a base removes the α-hydrogen, leading to the formation of the carbon-oxygen double bond of the ketone. chemistrysteps.com Secondary alcohols are typically oxidized to ketones without further reaction, as this would require the cleavage of a carbon-carbon bond. britannica.combyjus.com

Substitution Reactions : The hydroxyl group of the alcohol can be converted into a better leaving group, for example by protonation under acidic conditions, allowing for nucleophilic substitution reactions. msu.edu Depending on the reaction conditions, these substitutions on secondary alcohols can proceed through either SN1 or SN2 mechanisms. The SN1 pathway involves the formation of a secondary carbocation intermediate, while the SN2 mechanism involves a backside attack by the nucleophile. solubilityofthings.com

Esterification : In the presence of a carboxylic acid and an acid catalyst, the alcohol can undergo esterification to form an ester. The mechanism is a nucleophilic acyl substitution, where the alcohol's oxygen atom acts as a nucleophile, attacking the carbonyl carbon of the protonated carboxylic acid. solubilityofthings.com

The following table summarizes the key chemical transformations and their probable mechanistic pathways for this compound.

| Functional Group | Transformation | Probable Mechanistic Pathway | Typical Reagents |

|---|---|---|---|

| Imidazole Ring | Oxidation / Ring Opening | Radical addition (e.g., OH addition to C4/C5) | •OH, O3, H2O2 |

| Imidazole Ring | Electrophilic Halogenation | Electrophilic aromatic substitution | NBS, Cl2 |

| Secondary Alcohol | Oxidation to Ketone | Formation of chromate/manganate ester followed by E2 elimination | H2CrO4, KMnO4 |

| Secondary Alcohol | Nucleophilic Substitution | SN1 (via carbocation) or SN2 (concerted) | HBr, HCl |

| Secondary Alcohol | Esterification | Nucleophilic acyl substitution | Carboxylic acid, acid catalyst |

Advanced Spectroscopic and Structural Characterization of 1 1h Imidazol 5 Yl Ethanol and Its Complex Adducts

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Isomer Identification and Conformational Analysis

No specific high-resolution NMR (¹H NMR, ¹³C NMR) data for 1-(1H-imidazol-5-yl)ethanol, which would be essential for confirming its isomeric purity and elucidating its conformational preferences in solution, are available in published literature. Such data would be critical in distinguishing it from its 1-yl, 2-yl, and 4-yl isomers through the analysis of chemical shifts and coupling constants of the imidazole (B134444) ring protons and the ethanolic side chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Experimental Infrared (IR) and Raman spectra for this compound have not been reported. These techniques would be instrumental in identifying the characteristic vibrational modes of its functional groups, such as the O-H stretch of the alcohol, the N-H stretch of the imidazole ring, and various C-H, C-N, and C-C vibrations. Furthermore, analysis of these spectra could provide insights into intermolecular interactions, particularly hydrogen bonding, in the solid state and in solution.

Mass Spectrometry Techniques for Fragmentation Pathway Elucidation and Isotopic Profiling

There is no available mass spectrometry data for this compound. Mass spectrometry would be a key technique for determining its molecular weight and elemental composition through high-resolution mass analysis. Tandem mass spectrometry (MS/MS) experiments would be necessary to elucidate its fragmentation pathways, providing structural information based on the characteristic losses of small molecules from the parent ion.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Hydrogen Bonding

A crystal structure for this compound has not been deposited in crystallographic databases. X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis would reveal bond lengths, bond angles, and, crucially, the nature of the intermolecular hydrogen bonding network, which governs the packing of the molecules in the crystal lattice.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotation) for Stereochemical Assignment

As this compound is a chiral molecule, chiroptical techniques such as circular dichroism (CD) and optical rotation would be vital for the characterization of its enantiomers. However, no experimental data from these techniques are available. Such studies would be necessary to assign the absolute configuration of a given enantiomer and to study its stereochemical properties.

Theoretical and Computational Chemistry Studies of 1 1h Imidazol 5 Yl Ethanol

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to determine a molecule's optimized geometry and electronic structure. shd-pub.org.rs For imidazole (B134444) derivatives, these calculations provide insights into their reactivity and potential biological activity. plos.org

Frontier Molecular Orbital (HOMO/LUMO) Analysis

This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining molecular stability and reactivity. nih.gov A small energy gap suggests higher reactivity. nih.gov While studies report HOMO-LUMO calculations for various imidazole derivatives eurjchem.comresearchgate.net, specific energy values and orbital diagrams for 1-(1H-imidazol-5-yl)ethanol are not available in the reviewed literature.

Electrostatic Potential Surfaces and Charge Distribution

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface. uni-muenchen.de It is used to predict how a molecule will interact with other charged species, identifying regions prone to electrophilic and nucleophilic attack. researchgate.netresearchgate.net Red-colored regions on an MEP map typically indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). uni-muenchen.de Specific MEP maps and detailed charge distribution data for this compound have not been published.

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. weizmann.ac.il By rotating specific bonds and calculating the energy at each step, a Potential Energy Surface (PES) can be generated. researchgate.net This map helps identify the most stable (lowest energy) conformations of the molecule. wu.ac.th Such an analysis for this compound, which would detail the energy profiles associated with the rotation of its ethanol (B145695) side chain, is not present in the available literature.

Reaction Pathway Modeling and Transition State Characterization

This area of computational chemistry models the step-by-step mechanism of a chemical reaction. It involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. Calculating the energy barriers of these transition states helps in understanding reaction kinetics and feasibility. bohrium.com No studies modeling specific reaction pathways or characterizing transition states involving this compound were found.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. These simulations are valuable for understanding how a molecule behaves in a specific environment, such as in a solvent like water or ethanol, and for studying its stability and interactions with other molecules. mdpi.comscribd.com While MD simulations have been performed on various systems containing imidazole or ethanol mdpi.comresearchgate.net, no specific simulations detailing the dynamic behavior and solvent effects for this compound are documented.

Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical Behavior

QSPR models are statistical models that correlate the chemical structure of molecules with their physical, chemical, or biological properties. These models use calculated molecular descriptors to predict properties without the need for experimental measurement. While QSPR studies have been developed for classes of imidazole derivatives to predict properties like melting points or biological activity, no specific models tailored to or including this compound were identified.

Applications of 1 1h Imidazol 5 Yl Ethanol in Catalysis and Functional Materials Science

Role as a Ligand Precursor in Homogeneous and Heterogeneous Catalysis

The imidazole (B134444) moiety is a well-established coordinating group in transition metal catalysis, capable of forming stable complexes with a variety of metal centers. The presence of an additional hydroxyl group in 1-(1H-imidazol-5-yl)ethanol provides a convenient handle for chemical modification, enabling its use as a precursor for more complex ligand architectures. The nitrogen atoms of the imidazole ring can act as donors to coordinate with metal ions, a crucial feature for creating effective catalysts. ekb.eg

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis is a powerful strategy for producing enantiomerically pure compounds, and its effectiveness relies heavily on the design of chiral ligands. nih.gov Molecules like this compound serve as valuable synthons for chiral ligands because they belong to the broader class of amino alcohol-type structures, which are precursors to highly successful ligand classes such as those based on imidazolidin-4-ones. beilstein-journals.orgnih.gov

The synthesis of chiral ligands from this compound can be envisioned through several pathways. The hydroxyl group can be derivatized or replaced to introduce chirality or to link the imidazole moiety to a larger chiral scaffold. The resulting ligands can chelate to a metal center, creating a chiral environment that directs the stereochemical outcome of a catalytic reaction. This approach is fundamental to creating catalysts for reactions like asymmetric Henry and aldol (B89426) reactions, which are vital in synthetic organic chemistry. beilstein-journals.orgnih.gov The pairing of a specific chiral ligand with a metal ion is essential for the catalytic performance and efficiency of the resulting complex in asymmetric synthesis. nih.gov

| Ligand Class | Precursor Type | Typical Asymmetric Reactions | Metal Center Examples |

| Imidazolidin-4-one based ligands | Amino-alcohol derivatives | Henry (nitroaldol) reactions, Aldol reactions | Copper (II) |

| Pincer Ligands | Imidazole-methanol derivatives | Not specified | Not specified |

| 1H-imidazol-4(5H)-ones | Amino acid equivalents | α-functionalization | Not specified |

Organocatalytic Applications

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, has emerged as a major field in organic synthesis. ias.ac.in The imidazole ring itself possesses catalytic activity due to its distinct reactivity pattern. ias.ac.in The ring structure is amphoteric, containing both a basic pyridine-like nitrogen and an acidic amine (N-H) function. This allows it to act as a weak base, weak acid, or nucleophile, facilitating a variety of organic transformations. ias.ac.in

Derivatives such as this compound incorporate this catalytically active imidazole moiety. The imidazole ring can activate substrates through hydrogen bonding or proton transfer, while the rest of the molecule can be tailored to influence solubility, steric hindrance, and secondary interactions. For example, imidazole has been successfully employed as an organocatalyst in multicomponent reactions for the synthesis of complex heterocyclic systems like 1H-pyrazolo[1,2-b]phthalazine-5,10-diones, showcasing its utility under mild and green reaction conditions. ias.ac.in The presence of the ethanol (B145695) group on the this compound scaffold offers a site for further functionalization to tune the catalyst's properties or to immobilize it on a solid support for heterogeneous catalysis. researchgate.net

Integration into Polymeric and Supramolecular Materials

The structural features of this compound make it a suitable candidate for incorporation into advanced materials. The imidazole ring's capacity for hydrogen bonding and metal coordination, combined with the reactive hydroxyl group, allows for its integration into larger molecular assemblies and polymer networks.

Component in Self-Assembled Systems

Self-assembly is a process where molecules spontaneously organize into ordered structures through non-covalent interactions. The imidazole ring is a key player in such systems due to its ability to form strong directional hydrogen bonds (N-H···N) and to coordinate with metal ions. These interactions can drive the formation of supramolecular chains, sheets, or three-dimensional networks.

When this compound is used as a building block, the hydroxyl group provides an additional site for hydrogen bonding, further directing the assembly process. Furthermore, the coordination of the imidazole nitrogen to metal centers can lead to the formation of coordination polymers or metallo-supramolecular structures with interesting photophysical or catalytic properties. For instance, the coordination of similar imidazole-containing ligands with uranyl (UO2²⁺) has been shown to significantly increase fluorescence intensity, suggesting applications in sensing. rsc.org

Functionalization of Polymer Scaffolds

Modifying the surface of polymer scaffolds with bioactive or functional molecules is a critical strategy in materials science. Such functionalization can alter the material's surface properties, such as hydrophilicity, and introduce specific functionalities for catalysis or molecular recognition.

The hydroxyl group of this compound serves as a reactive anchor for grafting the molecule onto polymer backbones. This can be achieved through standard organic reactions, allowing the catalytically active or metal-coordinating imidazole group to be permanently attached to a solid support. This approach is advantageous for creating reusable heterogeneous catalysts, where the active component can be easily separated from the reaction mixture.

| Polymer Scaffold Type | Functional Group on Polymer | Potential Grafting Reaction | Resulting Linkage |

| Poly(acrylic acid) | Carboxylic acid (-COOH) | Esterification | Ester (-COO-) |

| Chloromethylated Polystyrene | Chloromethyl (-CH₂Cl) | Williamson Ether Synthesis | Ether (-O-) |

| Poly(glycidyl methacrylate) | Epoxide | Epoxide ring-opening | Ether (-O-) and Hydroxyl (-OH) |

| Polyisocyanate | Isocyanate (-NCO) | Urethane formation | Urethane (-O-CO-NH-) |

Precursor in the Development of Advanced Chemical Agents (excluding pharmaceutical end-products)

Beyond its role in catalysis and materials, this compound is a valuable intermediate in the synthesis of a range of advanced chemical agents. Its bifunctional nature allows for diverse chemical modifications to produce compounds with specific industrial applications.

A notable example is its use in the synthesis of surfactants and corrosion inhibitors. By reacting the hydroxyl group and further modifying the imidazole ring, long-chain derivatives can be produced. One such derivative, 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-, is utilized as a corrosion inhibitor, anti-scaling agent, and surface-active agent in lubricants and fuels. nih.gov This demonstrates how the core imidazole-ethanol structure can be elaborated into molecules with significant industrial value.

The compound also serves as a building block for more complex heterocyclic structures. The imidazole ring and the ethanol side-chain can be independently or sequentially modified, providing a platform for creating a library of derivatives for screening in various applications, such as agrochemicals, dyes, or electronic materials. For example, the synthesis of various imidazole aromatic alcohol analogs highlights the utility of the core structure in generating diverse chemical entities. google.com

Biochemical and Biophysical Interactions of 1 1h Imidazol 5 Yl Ethanol Mechanistic Research Focus

Molecular Recognition and Binding Studies with Model Biological Systems (e.g., purified enzymes, peptides)

The imidazole (B134444) ring, a core component of 1-(1H-imidazol-5-yl)ethanol, plays a significant role in molecular recognition and binding within biological systems. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its aromatic nature, allows for diverse interactions with biological macromolecules like enzymes and peptides.

The imidazole moiety is a well-documented participant in enzyme inhibition. Studies on various enzymes reveal that imidazole-containing compounds can act as inhibitors through different mechanisms, most notably competitive inhibition where the compound competes with the substrate for binding to the active site.

Research on horse liver alcohol dehydrogenase has shown that imidazole can compete with ethanol (B145695) for binding to the enzyme. This competition occurs at the free enzyme as well as the enzyme-NAD+ and enzyme-NADH complexes, indicating that the imidazole ring occupies a space within the active site that would otherwise be taken up by the ethanol substrate nih.gov.

Similarly, detailed kinetic experiments on a GH1 β-glucosidase demonstrated that imidazole functions as a partial competitive inhibitor. It binds to the enzyme's active site, which in turn reduces the enzyme's affinity for its natural substrate nih.gov. The binding of imidazole within the active site was confirmed by experiments showing that imidazole and the substrate cellobiose (B7769950) competed to inhibit the hydrolysis of p-nitrophenyl β-glucoside nih.gov. This type of inhibition is characterized by a decrease in the substrate's binding affinity (an increase in the Michaelis constant, K_m) while the maximum reaction velocity (V_max) remains unaffected.

Furthermore, rational drug design has leveraged the properties of the imidazole ring to create targeted enzyme inhibitors. For instance, novel imidazole-based inhibitors have been synthesized to target histone lysine (B10760008) demethylases (KDM6), which are implicated in various cancers ekb.eg. Molecular docking studies of these synthetic inhibitors suggest that the imidazole group can achieve critical interactions within the enzyme's active site, including coordinating with essential metal ions ekb.eg.

Table 1: Examples of Enzyme Inhibition by Imidazole-Containing Compounds

| Enzyme | Inhibitor Type | Mechanism of Action | Reference |

|---|---|---|---|

| Horse Liver Alcohol Dehydrogenase | Imidazole | Competitive inhibition; competes with ethanol for binding to the enzyme-NAD+ complex. | nih.gov |

| GH1 β-glucosidase | Imidazole | Partial competitive inhibition; binds to the active site, reducing substrate affinity. | nih.gov |

| Histone Lysine Demethylase 6 (KDM6/JMJD3) | Functionalized Imidazole Derivatives | Active site binding; chelates the active site ferrous ion and forms hydrogen bonds with catalytic residues. | ekb.eg |

| Human Histidine Decarboxylase | Histidine Methyl Ester (HME), α-Fluoromethyl Histidine (FMH) | Inhibitors form an adduct with the PLP cofactor in the active site, providing insight into substrate recognition. | researchgate.net |

The interaction between a ligand like this compound and a biological receptor is a fundamental process that initiates physiological responses. nih.gov The imidazole ring is a key pharmacophore in many synthetic ligands designed for specific molecular recognition at cell-surface receptors nih.gov.

At the molecular level, the interaction is governed by a combination of forces. The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the N-H group can act as a hydrogen bond donor. This dual capability allows for precise orientation and strong binding within a receptor's binding pocket. The aromatic nature of the ring can also lead to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan in the receptor protein.

Studies focusing on the molecular architecture of imidazole-like ligands in complex with proteins have shown that these interactions are crucial for binding affinity and specificity nih.gov. The specific substitution pattern on the imidazole ring, such as the ethanol group at the 5-position in this compound, provides additional points of contact, further refining the ligand-receptor interaction profile. These interactions can modulate cellular processes by triggering or blocking specific signaling cascades nih.gov.

Biosynthetic Pathways Involving Imidazole Derivatives (e.g., histidine metabolism pathways leading to histaminol)

This compound is structurally related to compounds derived from the metabolism of the essential amino acid L-histidine. The primary and most well-known metabolic pathway for histidine leads to the production of histamine (B1213489), a critical biogenic amine involved in allergic reactions and neurotransmission researchgate.netnih.gov.

This conversion is a single-step enzymatic reaction catalyzed by histidine decarboxylase (HDC), a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme. HDC removes the carboxyl group from histidine to form histamine researchgate.netnih.govnih.gov.

L-Histidine → Histamine + CO₂ (catalyzed by Histidine Decarboxylase)

Histaminol (2-(1H-imidazol-4-yl)ethanol), a structural isomer of the subject compound, is also a product of histidine metabolism. Its formation can occur through a pathway involving the reduction of the carboxylic acid group of histidine or the deamination and subsequent reduction of histamine. In microorganisms, L-histidinol is an intermediate in the biosynthesis of L-histidine itself, formed from L-histidinal wikipedia.orgyoutube.com. The presence of these related imidazole-containing alcohols underscores their origin within the broader metabolic network of histidine.

Role as a Building Block in the Synthesis of Complex Natural Product Analogs

The imidazole scaffold is a valuable building block in synthetic organic chemistry, prized for its biological relevance and versatile reactivity. Its incorporation into molecules is a common strategy for developing analogs of complex natural products to enhance potency, selectivity, or pharmacokinetic properties nih.govrsc.org.

The use of simple, functionalized imidazoles allows chemists to construct more elaborate molecules that mimic the structure and function of natural products. For example, compounds structurally similar to this compound, such as 1-(4-fluorophenyl)-2-(1H-imidazol-1-yl)ethanol, have been identified as key intermediates in the synthesis of novel antifungal drugs nih.gov. This demonstrates the utility of the imidazolyl-ethanol framework as a foundational piece for building bioactive compounds.

By modifying the imidazole ring or its substituents, chemists can create libraries of natural product analogs. This approach has been used to synthesize analogs of melanoma-targeting agents, where an imidazole or imidazoline (B1206853) ring was used to replace a thiazolidine (B150603) ring from a lead compound series nih.gov. While this particular modification led to a decrease in potency, it highlighted the ring's importance for activity and offered advantages in terms of chemical stability and reduced chirality, simplifying future drug development nih.gov. The strategic use of such building blocks is a cornerstone of medicinal chemistry and the ongoing effort to discover new therapeutics based on natural product scaffolds rsc.orgscielo.br.

Analytical Methodologies for the Detection and Quantification of 1 1h Imidazol 5 Yl Ethanol in Non Biological Matrices

Chromatographic Separation Techniques

Chromatography is a cornerstone for the analysis of 1-(1H-imidazol-5-yl)ethanol, providing the necessary separation from complex mixtures to ensure accurate quantification and characterization.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile, polar compounds such as this compound. Given that the compound contains a stereocenter, chiral HPLC is essential for the separation and quantification of its individual enantiomers.

Polysaccharide-based chiral stationary phases (CSPs), particularly those derived from cellulose (B213188) and amylose, are highly effective for the enantioseparation of chiral imidazole (B134444) derivatives. mdpi.comnih.gov Columns such as Chiralpak® IB®, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on a silica (B1680970) gel support, have demonstrated success in resolving enantiomers of related chiral imidazolines. mdpi.comresearchgate.net

Method development in HPLC often involves optimizing the mobile phase composition to achieve the best separation. Both normal-phase and reversed-phase modes can be utilized.

Reversed-Phase (RP) HPLC: This is a common approach where a polar mobile phase is used with a non-polar stationary phase. For imidazole compounds, mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer, such as ammonium (B1175870) acetate (B1210297), to maintain a stable pH and ensure good peak shape. researchgate.net

Normal-Phase (NP) HPLC: In this mode, a non-polar mobile phase, such as n-hexane, is combined with polar modifiers like ethanol (B145695) or isopropanol. mdpi.comptfarm.pl For instance, a mobile phase of n-hexane/chloroform/ethanol has been used successfully for the baseline separation of chiral imidazoline (B1206853) enantiomers. mdpi.com

Detection is typically performed using a UV detector, as the imidazole ring possesses a chromophore that absorbs UV light, commonly at wavelengths around 220 nm or 254 nm. mdpi.comptfarm.pl

Table 1: Example HPLC and Chiral HPLC Conditions for Imidazole Derivatives

| Parameter | Reversed-Phase (RP) Method | Normal-Phase (NP) Method |

| Column | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) | Chiralpak® IB® (cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | 40 mM Ammonium Acetate / Acetonitrile / Methanol | n-Hexane / Chloroform / Ethanol (88:10:2, v/v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Temperature | 20-35°C | 20°C |

| Detection | UV at 254 nm | UV at 254 nm |

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. shimadzu.com Direct analysis of this compound by GC can be challenging due to its polarity and the presence of a hydroxyl group, which can lead to poor peak shape and thermal degradation.

To overcome these issues, derivatization is often employed to convert the analyte into a more volatile and less polar derivative. This process not only improves chromatographic performance but can also enhance detection sensitivity. The hydroxyl group can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a trimethylsilyl (B98337) (TMS) derivative, which is more amenable to GC analysis. mdpi.com

The GC system typically consists of a capillary column (e.g., a non-polar column like one with a 5% phenyl polysiloxane stationary phase), a temperature-programmable oven, and a sensitive detector. ispub.com A Flame Ionization Detector (FID) is commonly used for the quantification of organic compounds, offering high sensitivity and a wide linear range. ispub.com

Supercritical Fluid Chromatography (SFC) has emerged as a leading technique for chiral separations, often providing faster and more efficient analysis than HPLC. americanpharmaceuticalreview.comnih.gov SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the main component of the mobile phase. southampton.ac.uk The low viscosity and high diffusivity of supercritical CO2 allow for high flow rates and rapid column equilibration, significantly reducing analysis times. lu.se

For the analysis of polar compounds and to enhance separation selectivity, organic modifiers such as methanol or ethanol are added to the CO2 mobile phase. americanpharmaceuticalreview.com The choice of stationary phase is critical, with polysaccharide-based CSPs being widely used for enantioseparations in SFC, similar to HPLC. shimadzu.com SFC is particularly advantageous for preparative scale separations due to the ease of removing the CO2 mobile phase, making it a "green" alternative to traditional HPLC. americanpharmaceuticalreview.comsouthampton.ac.uk

Table 2: Typical SFC Screening Conditions for Chiral Compounds

| Parameter | Condition |

| Column | Chiralpak® series (e.g., IA, IB, IC) |

| Mobile Phase | CO2 with Methanol (or Ethanol) gradient (e.g., 5-50%) |

| Backpressure | 150 bar |

| Flow Rate | 3-5 mL/min |

| Temperature | 40°C |

| Detection | UV (Photodiode Array Detector) |

Electrochemical Sensing and Detection Method Development

Electrochemical sensors offer a promising avenue for the rapid and sensitive detection of electroactive species. While specific sensors for this compound are not widely reported, methods developed for similar molecules like ethanol can provide a framework for development. mdpi.commdpi.com

An electrochemical biosensor, for example, could be designed utilizing an enzyme that specifically interacts with the analyte. The enzymatic reaction would produce or consume an electroactive species (e.g., NADH), which can then be detected at the surface of a modified electrode. mdpi.com The electrode surface can be engineered with nanocomposite materials, such as gold nanoparticles and reduced graphene oxide, to enhance sensitivity and catalytic activity. mdpi.com Another approach is the mixed-potential-type sensor, which measures the potential difference generated by simultaneous electrochemical reactions at an electrode, offering a signal that correlates with the analyte concentration. mdpi.com

Hyphenated Techniques for Purity Assessment and Impurity Profiling (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are indispensable for purity assessment and impurity profiling.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the high-resolution separation of HPLC with the sensitivity and specificity of tandem mass spectrometry. It is the method of choice for detecting and quantifying trace-level impurities, including potential genotoxic impurities (PGIs), in active pharmaceutical ingredients. nih.govsemanticscholar.org The method can be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, and limit of quantification (LOQ). semanticscholar.org The high selectivity of MS/MS allows for reliable quantification even in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for the identification of volatile and semi-volatile impurities. mdpi.comnih.gov After separation on the GC column, compounds are introduced into the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. phcogj.com This allows for the unambiguous identification of unknown impurities. As with GC, derivatization may be necessary for polar analytes to improve their chromatographic behavior prior to MS analysis. mdpi.com

Future Directions and Emerging Research Avenues for 1 1h Imidazol 5 Yl Ethanol

Exploration of Undiscovered Synthetic Routes and Transformations

While established methods for the synthesis of imidazole (B134444) alcohols exist, the pursuit of more efficient, sustainable, and regioselective synthetic routes for 1-(1H-imidazol-5-yl)ethanol remains a critical area of future research. The development of novel catalytic systems and the use of greener reaction conditions are of particular interest.

Key research avenues include:

Novel Catalytic Systems: The development of advanced catalysts, such as metal-organic frameworks (MOFs) or functionalized nanoparticles, could offer higher yields and selectivity in the synthesis of 5-substituted imidazole derivatives. rsc.orgresearchgate.netfau.de The catalytic activity of various metal complexes, including copper(II), has been shown to be effective in the synthesis of other imidazole derivatives and could be adapted for this specific target. nih.gov

Green Chemistry Approaches: Future synthetic strategies will likely focus on environmentally benign methods, such as microwave-assisted synthesis or the use of ionic liquids as green solvents, to reduce reaction times and minimize hazardous waste. fgcu.edu The use of biocatalysts or enzymes could also provide highly selective and sustainable routes to this compound and its chiral derivatives.

Transformations of the Hydroxyl Group: The ethanol (B145695) side chain offers a reactive handle for a variety of chemical transformations. Future research will likely explore the conversion of the hydroxyl group into other functional groups, such as esters, ethers, and amines, to generate a diverse library of derivatives with tailored properties. These transformations can be achieved through established synthetic protocols, but the optimization of these reactions for the specific substrate this compound will be a key focus.

A comparative look at potential synthetic strategies is presented in the table below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Novel Catalysis | Higher yields, improved regioselectivity, milder reaction conditions. | Development of MOF, nanoparticle, or metal complex-based catalysts. |

| Green Chemistry | Reduced environmental impact, shorter reaction times, safer processes. | Microwave-assisted synthesis, use of ionic liquids, biocatalysis. |

| Functional Group Interconversion | Creation of diverse derivatives with tailored properties for various applications. | Efficient and selective transformation of the hydroxyl group. |

Design and Development of Next-Generation Functional Materials

The unique structural features of this compound, namely the coordinating imidazole ring and the reactive hydroxyl group, make it an attractive building block for the design of novel functional materials. nih.gov The imidazole moiety can act as a ligand for metal ions, a hydrogen bond donor/acceptor, and a proton conductor, while the ethanol group provides a site for polymerization or grafting onto surfaces. elsevierpure.comresearchgate.net

Emerging research in this area includes:

Imidazole-Based Polymers: The incorporation of this compound into polymer backbones could lead to materials with interesting properties, such as proton conductivity for fuel cell membranes, catalytic activity, or the ability to coordinate with metal nanoparticles. elsevierpure.comresearchgate.netnih.gov The hydroxyl group can be used as an initiator for ring-opening polymerization or can be converted to a polymerizable group like an acrylate (B77674) or vinyl ether.

Metal-Organic Frameworks (MOFs): The imidazole ring is a well-established linker in the synthesis of MOFs. rsc.orgresearchgate.netcumbria.ac.ukacs.org this compound could be utilized as a functionalized linker to introduce hydroxyl groups into the pores of MOFs, which could enhance their properties for applications such as gas separation, catalysis, and sensing.

Self-Assembled Materials: The ability of the imidazole ring to participate in hydrogen bonding and π-π stacking interactions can be exploited to create self-assembled materials with ordered structures. nih.govrsc.org The ethanol substituent can further influence the packing and properties of these materials, leading to the formation of liquid crystals, gels, or other supramolecular architectures. nih.gov

The following table outlines potential functional materials derived from this compound:

| Material Type | Key Functional Moiety | Potential Applications |

| Functional Polymers | Imidazole Ring, Hydroxyl Group | Proton exchange membranes, catalysts, nanocomposites. elsevierpure.comresearchgate.netnih.gov |

| Metal-Organic Frameworks | Imidazole as Linker | Gas storage and separation, catalysis, chemical sensing. rsc.orgresearchgate.netcumbria.ac.ukacs.org |

| Self-Assembled Materials | Imidazole and Hydroxyl Groups | Liquid crystals, organogels, stimuli-responsive materials. nih.govrsc.orgnih.gov |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are becoming increasingly indispensable tools in the design and development of new molecules and materials. nih.govtandfonline.com For this compound, computational methods can provide valuable insights into its properties and guide the design of derivatives with enhanced functionalities.

Future computational research will likely focus on:

Prediction of Physicochemical Properties: Density Functional Theory (DFT) and other quantum chemical methods can be used to predict a range of properties for this compound and its derivatives, including their electronic structure, reactivity, and spectroscopic signatures. nih.govtandfonline.com This information can aid in the rational design of molecules with desired characteristics.

Modeling of Interactions with Other Molecules: Computational docking and molecular dynamics simulations can be employed to study the interactions of this compound derivatives with biological targets or within materials. tandfonline.commdpi.com This can facilitate the design of new therapeutic agents or materials with specific binding properties.

Design of Functional Materials: Computational screening of virtual libraries of this compound derivatives can accelerate the discovery of new candidates for functional materials. For example, simulations can be used to predict the proton conductivity of new polymer membranes or the gas adsorption properties of novel MOFs.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The future of research on this compound lies at the intersection of organic chemistry and materials science. The synthesis of novel derivatives will be driven by the needs of materials scientists, while the development of new materials will rely on the expertise of organic chemists to design and create the necessary molecular building blocks.

Key areas for interdisciplinary collaboration include:

Smart Materials: The development of "smart" materials that respond to external stimuli, such as changes in pH, temperature, or the presence of specific analytes, is a rapidly growing field. The pH-responsive nature of the imidazole ring makes this compound an attractive component for such materials. nih.gov

Biomaterials: Imidazole-containing polymers have shown promise in a range of biological applications. elsevierpure.comresearchgate.net Future research could explore the use of this compound in the development of biocompatible and biodegradable materials for drug delivery, tissue engineering, and medical implants.

Catalysis: The imidazole moiety can act as a catalyst or a ligand for catalytic metal centers. nih.gov Interdisciplinary research could lead to the development of new catalytic materials based on this compound for a variety of chemical transformations.

Q & A

How can the molecular structure of 1-(1H-imidazol-5-yl)ethanol be accurately determined using X-ray crystallography, and what challenges arise during refinement?

Answer:

X-ray crystallography remains the gold standard for resolving molecular structures. For this compound, single-crystal diffraction data can be processed using programs like SHELXL for refinement and SHELXS/SHELXD for structure solution . Challenges include:

- Hydrogen atom positioning : Hydroxyl and imidazole hydrogens require careful treatment due to potential disorder or dynamic behavior.

- Data resolution : High-resolution data (>1.0 Å) is critical for resolving electron density in the imidazole ring and ethanol moiety.

- Validation : Tools like PLATON or CIF-check should be employed to validate geometric parameters (e.g., bond lengths, angles) against crystallographic databases .

What synthetic strategies are optimal for introducing functional groups to the imidazole ring in this compound derivatives?

Answer:

Late-stage functionalization via Pd-catalyzed C-H activation is highly effective. For example:

- Regioselective arylation : Using Pd(OAc)₂ and ligands like XPhos, 5-bromopyrimidine can couple to the imidazole ring at the 2-position, as demonstrated in analogous imidazole derivatives .

- Air-sensitive conditions : Reactions involving lithium bases (e.g., n-BuLi in THF at −60°C) require strict inert atmosphere control to prevent side reactions .

- Purification : Flash chromatography (pentane/EtOAc gradients) or recrystallization (ethanol/water) ensures high purity .

How can vibrational spectroscopy and computational methods be integrated to study the electronic properties of this compound?

Answer:

- Experimental FTIR/Raman : Assign peaks for hydroxyl (3200–3600 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹). Compare with reference data from NIST Chemistry WebBook .

- DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict vibrational modes and electron density maps. Discrepancies between experimental and theoretical data may indicate solvent effects or hydrogen bonding .

What methodologies are recommended for resolving contradictory data in crystallographic and spectroscopic analyses of imidazole derivatives?

Answer:

- Cross-validation : Compare X-ray data with NMR (e.g., ¹H/¹³C chemical shifts) and mass spectrometry (HRMS). For instance, inconsistent NOE effects in NMR may suggest dynamic behavior not captured in static crystal structures .

- Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning, which is common in imidazole-containing compounds .

- Theoretical benchmarking : Validate computational models against experimental data from NIST’s Computational Chemistry Database .

How can impurities in this compound synthesis be characterized and quantified?

Answer:

- HPLC-MS : Use reverse-phase C18 columns with UV detection (254 nm) and ESI-MS to identify byproducts (e.g., unreacted imidazole precursors or oxidation products) .